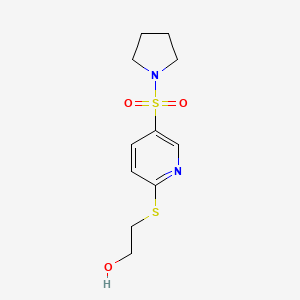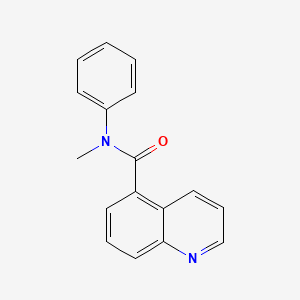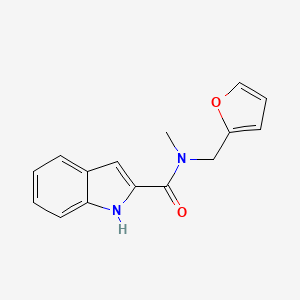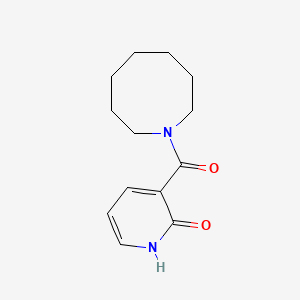![molecular formula C14H20N4O B7476150 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to overcome the resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC) patients. AZD-9291 has been shown to be effective in treating NSCLC patients with the T790M EGFR mutation, which is the most common mechanism of acquired resistance to first and second-generation EGFR TKIs.
Mecanismo De Acción
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide works by irreversibly binding to the ATP-binding site of the mutant EGFR, preventing the activation of downstream signaling pathways that promote tumor growth and survival. This binding is highly selective for the T790M EGFR mutation, with minimal activity against wild-type EGFR.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to have a favorable safety profile in clinical trials, with the most common adverse events being diarrhea, rash, and nausea. 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has also been shown to have a low potential for drug-drug interactions, which is important for patients who may be taking other medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has several advantages for lab experiments, including its high selectivity for the T790M EGFR mutation, its irreversible binding to the mutant EGFR, and its low potential for drug-drug interactions. However, 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide also has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.
Direcciones Futuras
There are several future directions for the research and development of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide, including:
1. Combination therapy with other targeted agents or immunotherapy to improve treatment outcomes for NSCLC patients.
2. Development of new formulations of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide to improve its pharmacokinetic and pharmacodynamic properties.
3. Evaluation of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide in other cancer types that harbor the T790M EGFR mutation.
4. Investigation of the mechanisms of resistance to 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide and development of strategies to overcome this resistance.
5. Exploration of the potential of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide as a biomarker for patient selection in clinical trials.
Métodos De Síntesis
The synthesis of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide involves several steps, starting with the reaction of 5-bromo-2-chloropyridine with 2,2-dimethyl-1,3-propanediol to form 5-bromo-2-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridine. This intermediate is then reacted with 4-amino-3-nitropyrazole to form 2,2-dimethyl-N-(5-(4-amino-3-nitrophenyl)pyrazolo[3,4-b]pyridin-2-yl)propanamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with the T790M EGFR mutation. In preclinical studies, 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to be highly selective for the mutant EGFR, with minimal activity against wild-type EGFR. In clinical trials, 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has demonstrated a high response rate and durable responses in NSCLC patients with the T790M EGFR mutation.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-9(2)18-12-10(7-16-18)6-11(8-15-12)17-13(19)14(3,4)5/h6-9H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZFPCWXRCKRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)


![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)

